CCK-B Receptor Binding Affinity and Selectivity of Tetragastrin vs. Pentagastrin
Tetragastrin demonstrates high affinity for the human CCK-B/gastrin receptor. In comparative binding studies, its Ki value (19.5 nM) [1] is less potent than that reported for the synthetic analog pentagastrin (Ki ~ 2.9 nM) [2]. However, the key differentiator lies in receptor subtype selectivity. Tetragastrin is a well-characterized, selective CCK-B receptor agonist, whereas other fragments like CCK-8 have high affinity for both CCK-A and CCK-B subtypes [3]. This selectivity profile is crucial for applications requiring specific modulation of CCK-B-mediated pathways, such as anxiety/panic induction, without confounding peripheral CCK-A effects.
| Evidence Dimension | CCK-B/Gastrin Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 19.5 nM (human CCK-B receptor) |
| Comparator Or Baseline | Pentagastrin: Ki = 2.9 nM (human CCK-B receptor); CCK-8: High affinity for both CCK-A and CCK-B receptors |
| Quantified Difference | Pentagastrin exhibits ~6.7-fold higher affinity for the CCK-B receptor compared to tetragastrin in these assays; CCK-8 is non-selective between CCK-A and CCK-B. |
| Conditions | Radioligand binding assays using human CCK-B receptor expressed in recombinant systems |
Why This Matters
The specific, albeit lower, affinity combined with established CCK-B selectivity makes tetragastrin a distinct tool for probing CCK-B function, as its effects are not confounded by significant CCK-A receptor activation.
- [1] NCATS Inxight Drugs. Tetragastrin Drug Profile. Target Potency: Ki = 19.5 nM. View Source
- [2] Therapeutic Target Database (TTD). Gastrin/cholecystokinin type B receptor (CCKBR) Target Validation. Pentagastrin IC50 = 2.9 nM. View Source
- [3] ScienceDirect. CCK-4 binding profile overview. View Source
